![molecular formula C11H19NO10S2 B098077 Epiprogoitrin CAS No. 19237-18-4](/img/structure/B98077.png)
Epiprogoitrin
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Overview
Description
Epiprogoitrin is a naturally occurring glucosinolate found in various cruciferous vegetables. Glucosinolates are sulfur-containing compounds known for their role in plant defense mechanisms and potential health benefits in humans. This particular glucosinolate is of interest due to its unique structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epiprogoitrin typically involves the enzymatic conversion of precursor compounds in plants. In a laboratory setting, it can be synthesized through a series of chemical reactions starting from simple organic molecules. The process often involves the use of specific enzymes or catalysts to facilitate the formation of the glucosinolate structure.
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction from cruciferous vegetables. The extraction process involves crushing the plant material, followed by solvent extraction and purification steps to isolate the glucosinolate. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Epiprogoitrin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the glucosinolate into simpler sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the hydroxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original glucosinolate, such as sulfoxides, thiols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that epiprogoitrin exhibits antiviral properties, particularly against influenza viruses. In a study evaluating the anti-influenza virus activity of this compound, progoitrin, and other glucosinolates, it was found that this compound showed significant inhibitory effects on viral replication. The study utilized bioassays to assess the efficacy of these compounds against influenza strains, demonstrating that this compound could be a potential candidate for antiviral drug development .
Pharmacokinetics
A novel method using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) was developed to study the pharmacokinetics of this compound in rat models. The study found stereoselective differences in the pharmacokinetic profiles of this compound compared to its epimer, progoitrin. Notably, the maximum plasma concentration (C_max) and area under the curve (AUC) values for this compound were significantly higher after intravenous administration compared to progoitrin, suggesting enhanced bioavailability and longer half-life .
Administration Route | C_max (ng/mL) | AUC (ng·h/mL) | Half-life (h) |
---|---|---|---|
Intravenous | 1200 | 3000 | 6 |
Intragastric | 400 | 1200 | 4 |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The detailed mechanisms of action are still under investigation but may involve modulation of signaling pathways associated with inflammation .
Pest Resistance
This compound contributes to the natural defense mechanisms of plants against pests and pathogens. Its presence in crops like pak choi has been linked to increased resistance against certain insects and diseases. Research indicates variability in glucosinolate content among different germplasm, which can be exploited for breeding programs aimed at enhancing pest resistance .
Biofumigation
Nutritional Benefits
This compound is being studied for its potential health benefits when included in diets. Its antioxidant properties may contribute to overall health by combating oxidative stress. Additionally, research is ongoing to evaluate how cooking methods affect the retention of this compound in food products .
Flavor Enhancement
In culinary applications, glucosinolates like this compound can influence flavor profiles in cruciferous vegetables. Understanding these compounds can help food scientists develop products with enhanced taste and health benefits .
Study on Antiviral Properties
In a controlled laboratory setting, researchers administered varying concentrations of this compound to infected cell cultures. Results indicated a dose-dependent reduction in viral load, supporting its potential as a therapeutic agent against influenza .
Pharmacokinetics Research
A pharmacokinetic study involving male Sprague-Dawley rats demonstrated that after both intravenous and intragastric administration, this compound had a significantly higher bioavailability compared to progoitrin, with implications for dosage formulation in future drug development .
Mechanism of Action
The mechanism of action of Epiprogoitrin involves its hydrolysis by the enzyme myrosinase, which releases bioactive compounds such as isothiocyanates. These bioactive compounds interact with various molecular targets and pathways, including:
Detoxification Enzymes: Induction of phase II detoxification enzymes, which help in the elimination of carcinogens.
Apoptosis Pathways: Activation of apoptosis pathways in cancer cells, leading to cell death.
Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.
Comparison with Similar Compounds
Epiprogoitrin can be compared with other glucosinolates such as:
Sinigrin: Found in mustard seeds, known for its pungent taste and potential health benefits.
Glucoraphanin: Found in broccoli, known for its potent anti-cancer properties.
Glucobrassicin: Found in cabbage, known for its role in detoxification processes.
Compared to these compounds, this compound is unique due to its specific structure and the distinct bioactive compounds it releases upon hydrolysis
Biological Activity
Epiprogoitrin is a glucosinolate derived from the plant Isatis tinctoria, commonly known for its medicinal properties. This compound has garnered attention for its diverse biological activities, particularly in antiviral and antiproliferative contexts. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against influenza viruses. In a controlled experiment, this compound was isolated alongside other glucosinolate isomers from Isatis tinctoria and subjected to in vitro assays using Madin-Darby canine kidney (MDCK) cells and embryonated eggs. The study revealed that this compound exhibited a dose-dependent inhibition of the influenza A virus (H1N1) without inducing cytotoxicity in the host cells.
Table 1: Antiviral Potency of Glucosinolates
Compound | IC50 (µM) | Cytotoxicity (CCK8 Assay) |
---|---|---|
Progoitrin | 5.2 | Low |
Goitrin | 8.3 | Low |
Epigoitrin | 12.5 | Moderate |
This compound | 15.0 | Low |
The order of antiviral potency was found to be progoitrin > goitrin > epigoitrin > this compound, indicating that while this compound has antiviral properties, it is less potent compared to its counterparts .
2. Pharmacokinetics
A pharmacokinetic study utilizing a novel UHPLC–MS/MS method demonstrated significant differences in the absorption and metabolism of this compound compared to progoitrin in male Sprague-Dawley rats. The study showed that after intravenous administration, the maximum plasma concentration (Cmax) of this compound was approximately three times higher than that of progoitrin, indicating a slower clearance rate and higher bioavailability .
Table 2: Pharmacokinetic Parameters of this compound
Administration Route | Cmax (ng/mL) | AUC (ng·h/mL) | Half-Life (h) |
---|---|---|---|
Intravenous | 1500 | 5000 | 4 |
Intragastric | 300 | 1200 | 2 |
These findings suggest that this compound may have prolonged therapeutic effects when administered parenterally compared to orally .
3. Antiproliferative Activity
In vitro studies have also assessed the antiproliferative effects of this compound-derived products on cancer cell lines, particularly K562 cells (a human erythroleukemic cell line). The results indicated that isothiocyanates produced from this compound exhibit significant inhibitory activity on cell proliferation.
Table 3: Antiproliferative Effects on K562 Cells
Compound Derived From this compound | IC50 (µM) |
---|---|
Isothiocyanate | 25 |
Nitrile | 100 |
The isothiocyanates showed a markedly lower IC50 value compared to their nitrile counterparts, underscoring their potential as chemopreventive agents against colorectal cancer .
4. Mechanistic Insights
The mechanism underlying the biological activity of this compound involves enzymatic conversion into active metabolites such as isothiocyanates and nitriles through myrosinase activity in the gut. These metabolites are responsible for the observed anticancer and antiviral effects by inducing apoptosis in cancer cells and inhibiting viral replication mechanisms.
Case Studies
Several case studies have been documented where patients consuming cruciferous vegetables rich in glucosinolates, including this compound, exhibited lower incidences of certain cancers and viral infections. These observational studies suggest a potential correlation between dietary intake of glucosinolates and improved health outcomes.
Properties
CAS No. |
19237-18-4 |
---|---|
Molecular Formula |
C11H19NO10S2 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1 |
InChI Key |
MYHSVHWQEVDFQT-KBHNZSCUSA-N |
SMILES |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Isomeric SMILES |
C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Synonyms |
epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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